N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Description
N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazol core substituted with a 4-methylphenyl group at position 2 and an acetamide moiety at position 2. This structure combines a sulfur-containing thiophene ring with a pyrazole ring, creating a planar heterocyclic system that may enhance binding interactions in biological or material science applications. Its structural features align with agrochemical and pharmaceutical templates, particularly acetamide derivatives known for insecticidal activity .
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-9-3-5-11(6-4-9)17-14(15-10(2)18)12-7-19-8-13(12)16-17/h3-6H,7-8H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQKIMOZCGYIMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320692 | |
| Record name | N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676518 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
396723-15-2 | |
| Record name | N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with hydrazine derivatives to form the thieno[3,4-c]pyrazole core, followed by acylation with acetic anhydride to introduce the acetamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thieno[3,4-c]pyrazole core to its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s closest structural analogs include:
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) Core Structure: Pyridine-thioacetamide hybrid vs. thieno[3,4-c]pyrazol-acetamide. Substituents: 4-chlorophenyl and styryl groups vs. 4-methylphenyl. Activity: Exhibits superior insecticidal efficacy against cowpea aphid (Aphis craccivora) compared to acetamiprid, a commercial neonicotinoid .
3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3) Core Structure: Thieno[2,3-b]pyridine vs. thieno[3,4-c]pyrazol. Substituents: Amino and styryl groups vs. methylphenyl. Activity: Higher aphid mortality than acetamiprid, suggesting thiophene-pyridine hybrids are potent agrochemical scaffolds .
(S)-N-[5-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrole-1-yl]acetamide Core Structure: Thieno[3,4-c]pyrrole vs. pyrazol. Substituents: Ethoxy-methoxyphenyl and sulfonyl groups vs. methylphenyl.
Functional Group Impact
- Electron-Withdrawing vs. The 4-methylphenyl group in the target compound may increase lipophilicity, favoring membrane penetration but possibly reducing target specificity .
- Heterocyclic Core Variations: Pyridine (Compound 2) and pyrazole (target) cores differ in aromaticity and hydrogen-bonding capacity. Pyridines often engage in π-π stacking, while pyrazoles can act as hydrogen-bond donors/acceptors, influencing receptor interactions .
Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Effects on Bioactivity
| Substituent | Electronic Effect | Lipophilicity (LogP)* | Hypothesized Impact on Activity |
|---|---|---|---|
| 4-chlorophenyl | Electron-withdrawing | Moderate (~2.8) | Enhanced target binding |
| 4-methylphenyl | Electron-donating | High (~3.2) | Improved membrane penetration |
| Styryl (C=CHPh) | Conjugation-enhancing | High (~3.5) | Increased π-π interactions |
*Estimated using fragment-based methods.
Biological Activity
N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article will explore its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Properties
The compound is characterized by a thieno[3,4-c]pyrazole core, which contributes to its unique biological properties. The structural formula can be represented as follows:
Key Structural Features:
- Thieno[3,4-c]pyrazole Core : This fused ring system contains sulfur and nitrogen atoms.
- Acetamide Group : Enhances solubility and biological activity.
Antimicrobial Activity
Research indicates that derivatives of thienopyrazoles exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate varying degrees of inhibition against common bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 12ii | S. aureus | 15 |
| 12ii | E. coli | 18 |
These results suggest that modifications to the thieno[3,4-c]pyrazole structure can enhance antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. A notable study assessed its effects on various cancer cell lines using assays to measure cell viability and apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 10 | Induces apoptosis via caspase activation |
| C6 (Brain Tumor) | 15 | Inhibits DNA synthesis |
The findings suggest that the compound may direct tumor cells towards apoptosis, indicating its potential as an anticancer agent .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways. For example:
- Enzyme Target : Cyclooxygenase (COX)
- Effect : Reduced prostaglandin synthesis
This suggests a potential therapeutic application in managing inflammatory diseases .
Case Studies
- Antimicrobial Evaluation : A study focused on synthesizing hybrids of thienopyrazoles demonstrated that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics. The incorporation of specific functional groups was crucial in enhancing their potency against resistant strains .
- Anticancer Mechanism : In vitro studies on lung cancer cells revealed that the compound could significantly reduce cell proliferation through apoptosis induction mechanisms. The activation of caspase pathways was confirmed through flow cytometry analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
